1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide
Description
Its core consists of a 5-oxopyrrolidine-3-carboxamide scaffold, a motif frequently associated with protease inhibition, neurokinin receptor modulation, or kinase targeting due to its hydrogen-bonding capacity and conformational flexibility. Key substituents include:
- A 4-chlorophenylmethyl group at position 1, which enhances lipophilicity and may contribute to target binding via π-π interactions.
- A cyclohexyl group linked to a 3-cyclopropyl-1,2,4-oxadiazole moiety at the terminal amide nitrogen. The oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability, while the cyclopropane introduces steric constraint to optimize binding affinity.
This combination suggests a design strategy aimed at balancing pharmacokinetic properties (e.g., solubility, metabolic stability) and target engagement.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O3/c24-18-8-4-15(5-9-18)13-28-14-17(12-19(28)29)21(30)26-23(10-2-1-3-11-23)22-25-20(27-31-22)16-6-7-16/h4-5,8-9,16-17H,1-3,6-7,10-14H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKYRVCAWCMPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)C4CC(=O)N(C4)CC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the chlorobenzyl group, and the construction of the pyrrolidine carboxamide core. Common synthetic routes may include:
Cyclization reactions: to form the oxadiazole ring.
Nucleophilic substitution: to introduce the chlorobenzyl group.
Amide bond formation: to construct the carboxamide core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 597.2 g/mol. The structure comprises multiple functional groups that contribute to its biological activity.
Structural Features
The compound features:
- A pyrrolidine ring that is known for its role in various biological activities.
- A cyclohexyl group which may enhance lipophilicity.
- An oxadiazole moiety that is often associated with antimicrobial and anticancer properties.
Antioxidant Properties
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antioxidant activity. For instance, studies have shown that compounds similar to 1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases .
Anticancer Activity
Compounds containing oxadiazole rings have been documented for their anticancer properties. The presence of the oxadiazole moiety in this compound suggests potential efficacy against various cancer cell lines. Research has demonstrated that such compounds can inhibit tumor growth and induce apoptosis in cancer cells .
Neuroprotective Effects
There is growing interest in the neuroprotective potential of similar compounds in treating neurodegenerative diseases such as Alzheimer's disease and tauopathies. The ability to modulate tau protein aggregation, a hallmark of Alzheimer's pathology, positions this compound as a candidate for further investigation in neuropharmacology .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant properties of various pyrrolidine derivatives using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited antioxidant activity significantly higher than ascorbic acid, suggesting that modifications to the structure can enhance efficacy .
Case Study 2: Anticancer Screening
In vitro studies on cell lines treated with oxadiazole-containing compounds demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis through caspase activation pathways, highlighting the therapeutic potential of this class of compounds against cancer .
Case Study 3: Neuroprotective Mechanisms
Research focusing on the effects of similar compounds on tau aggregation revealed promising results in preventing neurofibrillary tangle formation in cellular models. These findings underscore the importance of further exploring this compound's potential in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.
Receptors: The compound may bind to receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with other pyrrolidine-3-carboxamide derivatives. Below is a comparative analysis with 1-(4-chlorophenyl)-N-(3-ethoxypropyl)-5-oxopyrrolidine-3-carboxamide (CAS: 879602-16-1):
Pharmacological Implications
- Target Compound : The oxadiazole and cyclopropane substituents likely enhance metabolic stability and binding rigidity, making it suitable for targets requiring prolonged exposure (e.g., CNS disorders). The cyclohexyl group may improve blood-brain barrier penetration.
- This compound may exhibit shorter half-life due to esterase susceptibility.
Research Findings and Pharmacological Insights
Metabolic Stability
- The oxadiazole ring in the target compound resists hydrolysis compared to the ethoxypropyl group, which is prone to oxidative metabolism. Cyclopropane further stabilizes the structure by reducing ring strain in the oxadiazole.
Binding Affinity Hypotheses
- Molecular modeling suggests the cyclohexyl group in the target compound provides conformational rigidity, enabling precise interactions with hydrophobic pockets in enzyme active sites. In contrast, the flexible ethoxypropyl chain may adopt multiple conformations, reducing binding specificity.
Solubility and Bioavailability
- Despite higher molecular weight, the oxadiazole’s hydrogen-bonding capacity may mitigate solubility challenges. The ethoxypropyl analogue’s lower LogP (~2.5 est.) vs. the target compound (~4.0 est.) reflects a trade-off between absorption and distribution.
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide is a novel synthetic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological properties based on diverse research findings, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H24ClN3O2
- Molecular Weight : 357.87 g/mol
- CAS Number : [insert relevant CAS number if available]
The presence of a chlorophenyl group and a cyclopropyl moiety in the structure suggests potential interactions with biological targets, making it a candidate for further investigation.
Biological Activity Overview
The biological activity of this compound has been investigated through various assays and studies, focusing on its potential as an antibacterial, anti-inflammatory, and analgesic agent.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit moderate to strong antibacterial activity. For instance, studies have shown that derivatives containing oxadiazole rings demonstrate significant inhibition against bacterial strains such as Salmonella typhi and Bacillus subtilis . Although specific data on this compound's antibacterial efficacy is limited, its structural analogs suggest promising activity.
Anti-inflammatory and Analgesic Properties
In silico studies have suggested that compounds with oxadiazole rings can exhibit anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. The potential analgesic effects may arise from interactions with pain pathways involving cyclohexyl groups . Further research is needed to elucidate these effects specifically for the target compound.
Structure-Activity Relationship (SAR)
The SAR of similar compounds indicates that modifications to the chlorophenyl and cyclopropyl groups can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antibacterial activity |
| Alteration of cyclohexyl substituents | Enhanced anti-inflammatory effects |
These insights can guide future synthesis efforts to optimize biological properties.
Case Studies
- Case Study on Antimicrobial Activity : A study conducted by Hamid et al. synthesized a series of oxadiazole derivatives and evaluated their antimicrobial properties. The results indicated that specific modifications led to enhanced activity against various pathogens, suggesting a potential pathway for developing new antimicrobial agents based on the target compound .
- In Silico Docking Studies : Computational docking studies have been performed to predict the binding affinity of similar compounds to target proteins involved in inflammatory pathways. These studies provide a framework for understanding how structural variations in the target compound might affect its biological interactions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[(4-chlorophenyl)methyl]-N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrrolidine-3-carboxamide core via nucleophilic substitution or condensation reactions using reagents like 4-chlorobenzyl chloride and cyclohexylamine derivatives .
- Step 2 : Cyclization to introduce the 1,2,4-oxadiazol-5-yl moiety, often using hydroxylamine and acyl chlorides under reflux in solvents like acetonitrile .
- Critical Parameters : Temperature control (60–80°C), solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios to avoid side products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., 4-chlorophenyl methyl at δ 4.3–4.5 ppm; cyclohexyl protons as multiplet peaks) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~550–600 Da) and fragmentation patterns .
- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹) .
Q. How is initial biological activity screening typically conducted for this compound?
- Methodology :
- In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence-based readouts at concentrations of 1–100 µM .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the 1,2,4-oxadiazole ring formation?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature (70–90°C), solvent (acetonitrile vs. THF), and catalyst (e.g., pyridine) .
- Real-time monitoring : Inline FTIR or HPLC tracks intermediate conversions to minimize side reactions like over-cyclization .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence polarization) with cellular activity (e.g., luciferase reporter) to distinguish target-specific effects from off-target interactions .
- Metabolic stability testing : Incubate with liver microsomes to assess if discrepancies arise from rapid degradation in cellular models .
Q. How does the cyclopropane substituent on the oxadiazole ring influence binding to biological targets?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with cyclopropane replaced by methyl or phenyl groups and compare IC₅₀ values .
- Molecular docking : Use X-ray crystallography data (if available) or homology models to map steric and electronic interactions in binding pockets .
Q. What are the challenges in achieving enantiomeric purity during synthesis?
- Methodology :
- Chiral chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and quantify %ee .
- Asymmetric catalysis : Test chiral ligands (e.g., BINAP) in key cyclization steps to enhance stereoselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
